

# Crystal Structure of 2-tert-Butyl-1H-indole Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: **2-tert-Butyl-1H-indole**

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The **2-tert-butyl-1H-indole** scaffold is a significant structural motif in medicinal chemistry, offering a unique combination of steric bulk and electronic properties that can be exploited for the rational design of novel therapeutic agents. An in-depth understanding of the three-dimensional arrangement of these molecules is paramount for predicting their interactions with biological targets and for guiding synthetic efforts. This technical guide provides a detailed overview of the crystal structure of selected **2-tert-butyl-1H-indole** derivatives, presenting key crystallographic data, experimental protocols for their synthesis and characterization, and a generalized workflow for their structural elucidation.

## Crystallographic Data of Selected 2-tert-Butyl-1H-indole Derivatives

The following table summarizes the crystallographic data for two representative **2-tert-butyl-1H-indole** derivatives, providing a basis for structural comparison and further computational studies.

Compound Name	tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate[1]	tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Chemical Formula	C <sub>26</sub> H <sub>24</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>19</sub> H <sub>25</sub> BCINO <sub>4</sub>
Molecular Weight	400.48 g/mol	377.67 g/mol
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 <sub>1</sub> /n	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>
Unit Cell Dimensions	a = 10.949(6) Å b = 9.930(5) Å c = 20.125(13) Å α = 90° β = 98.51(3)° γ = 90°	a = 6.965(3) Å b = 14.239(6) Å c = 20.578(8) Å α = 90° β = 90° γ = 90°
Volume (V)	2164(2) Å <sup>3</sup>	2039.4(14) Å <sup>3</sup>
Z (Molecules per unit cell)	4	4
Calculated Density (Dx)	1.229 Mg/m <sup>3</sup>	1.229 Mg/m <sup>3</sup>
Radiation Type	MoKα	MoKα
Temperature (K)	296(2)	293(2)
Final R indices [I > 2σ(I)]	R <sub>gt</sub> (F) = 0.0465	R <sub>1</sub> = 0.0453
R indices (all data)	wR <sub>ref</sub> (F <sup>2</sup> ) = 0.1260	wR <sub>2</sub> = 0.1187

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of the featured compounds.

## Synthesis and Crystallization

### 1. tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate

- Synthesis: This compound was isolated as an intermediate in the preparation of tert-butyl 6-phenyl-7H-indolo[2,3-c]quinoline-7-carboxylate. The synthesis involves a Pictet-Spengler condensation reaction between an arylethylamine and an aldehyde or ketone.[2]
- Crystallization: Single crystals suitable for X-ray diffraction were obtained. A selected crystal was mounted on a glass fiber with epoxy glue for data collection.[2]

## 2. tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

- Synthesis: The synthesis of this indole derivative is achieved through a three-step substitution reaction.[3]
- Crystallization: Single crystals were obtained by the solvent evaporation method.[3]

## X-ray Diffraction Data Collection and Structure Refinement

### 1. tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate[2]

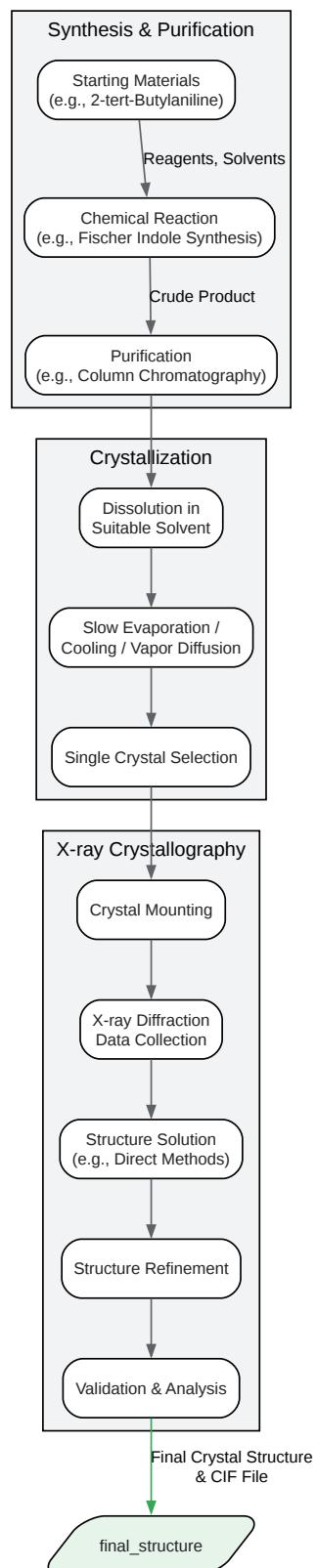
- Data Collection: X-ray diffraction data were collected on a Bruker D8 VENTURE Photon II diffractometer.
- Data Processing: The collected data were processed using the Bruker AXS Crystal Structure Analysis Package.
- Structure Solution and Refinement: The crystal structure was solved using SHELXS-97 and refined with SHELXL-2016/6. Molecular graphics were generated using Bruker SHELXTL.

### 2. tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate[3]

- Data Collection: X-ray diffraction data were collected to determine the crystal structure.
- Structure Analysis: The structure of the target compound was confirmed by X-ray crystallography and compared with molecular crystal structure determined by density functional theory (DFT).

## Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and structural elucidation of **2-tert-butyl-1H-indole** derivatives, from starting materials to the final crystal structure analysis.

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Caption: Generalized workflow for the synthesis and crystallographic analysis of **2-tert-butyl-1H-indole** derivatives.

## Biological Significance and Future Directions

While the broader class of indole derivatives is well-known for a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties, the specific biological roles of the detailed compounds are still under investigation. The availability of their precise crystal structures provides a critical foundation for future research. These structures can be used for in silico screening against various biological targets, aiding in the identification of potential therapeutic applications. Furthermore, the detailed structural information can guide the synthesis of new analogues with improved potency and selectivity, accelerating the drug discovery process. The continuous exploration of the crystal structures of novel **2-tert-butyl-1H-indole** derivatives will undoubtedly contribute to the development of next-generation therapeutics.

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## References

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